

# Alternative names and synonyms for 3,5-Dibromostyrene

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An In-Depth Technical Guide to **3,5-Dibromostyrene**: Nomenclature, Properties, and Synthesis

For researchers, scientists, and drug development professionals, **3,5-Dibromostyrene** is a valuable chemical intermediate. This technical guide provides a comprehensive overview of its alternative names, chemical properties, and a detailed experimental protocol for its synthesis.

## **Nomenclature: Alternative Names and Synonyms**

**3,5-Dibromostyrene** is known by several alternative names and synonyms in chemical literature and commercial catalogs. The primary and most systematic name is its IUPAC designation.

IUPAC Name: 1,3-dibromo-5-ethenylbenzene[1]

Common Synonyms:

- 1,3-Dibromo-5-vinylbenzene[1]
- Benzene, 1,3-dibromo-5-ethenyl-[1]
- 1,3-Dibromo-5-vinyl-benzene[1]

Other Identifiers:



CAS Number: 120359-56-0[1][2]

PubChem CID: 18690343[1]

UNII: 224BN365J3[1]

DSSTox Substance ID: DTXSID90595612[1]

• Nikkaji Number: J455.490F[1]

The relationships between these identifiers are illustrated in the diagram below.



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Figure 1. Chemical Identifiers for 3,5-Dibromostyrene

## **Quantitative Data**

The key chemical and physical properties of **3,5-Dibromostyrene** are summarized in the table below for easy reference.



Property	Value	Citations
Molecular Formula	C8H6Br2	[1][2]
Molecular Weight	261.94 g/mol	[1][2]
Appearance	White low melting solid	[3]
Storage Temperature	2-8°C in an amber vial, under refrigeration	[3]
Exact Mass	259.88363 Da	[1]
InChI	InChI=1S/C8H6Br2/c1-2-6-3- 7(9)5-8(10)4-6/h2-5H,1H2	[1][4]
InChIKey	OITDEAXLQUVPQW- UHFFFAOYSA-N	[1][4]
Canonical SMILES	C=CC1=CC(=CC(=C1)Br)Br	[1][4]

# Experimental Protocol: Synthesis via Wittig Reaction

**3,5-Dibromostyrene** can be synthesized from 3,5-dibromobenzaldehyde through the Wittig reaction. This reaction is a widely used method for creating a carbon-carbon double bond by reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[5][6][7][8][9]

Objective: To synthesize **3,5-Dibromostyrene** from **3,5-dibromobenzaldehyde**.

#### Materials:

- Methyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in hexanes
- 3,5-Dibromobenzaldehyde
- Anhydrous tetrahydrofuran (THF)



- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- · Diethyl ether
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

#### Equipment:

- · Round-bottom flasks
- · Magnetic stirrer and stir bars
- Reflux condenser
- Nitrogen or argon gas inlet
- Syringes
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography

#### Procedure:

#### Step 1: Preparation of the Phosphorus Ylide (Wittig Reagent)

- In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
- Cool the suspension to 0°C using an ice bath.



- Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe to the stirred suspension. The formation of the ylide is indicated by the appearance of a deep orange or yellow color.
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

#### Step 2: Wittig Reaction

- In a separate flame-dried flask under an inert atmosphere, dissolve 3,5dibromobenzaldehyde (1.0 equivalent) in anhydrous THF.
- Cool the aldehyde solution to 0°C.
- Slowly transfer the prepared ylide solution from Step 1 into the aldehyde solution via cannula or syringe.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

#### Step 3: Work-up and Purification

- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
- Combine the organic layers and wash with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product will contain the desired 3,5-Dibromostyrene and triphenylphosphine oxide as a major byproduct.
- Purify the crude product by flash column chromatography on silica gel, typically using a nonpolar eluent system such as hexanes or a hexanes/ethyl acetate gradient.



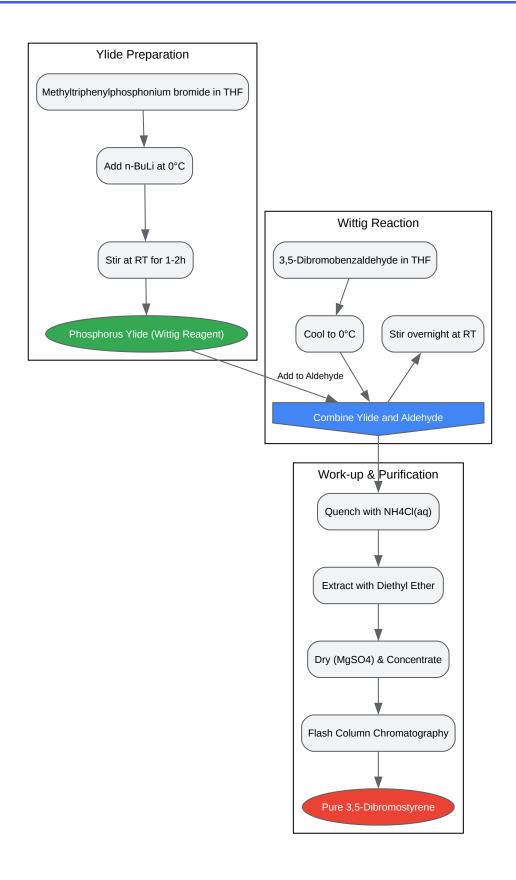




• Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield **3,5-Dibromostyrene**.

The workflow for this synthesis is depicted in the following diagram.





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Figure 2. Synthetic Workflow for 3,5-Dibromostyrene via Wittig Reaction



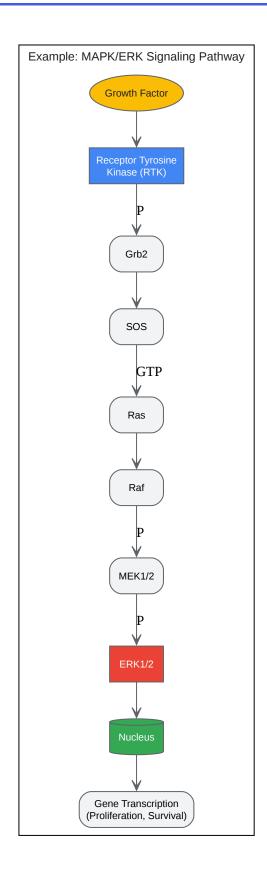
## **Biological Activity and Signaling Pathways**

As of the current scientific literature, there is no specific information detailing the biological activity of **3,5-Dibromostyrene** or its direct involvement in modulating cellular signaling pathways. This compound is primarily used as a building block in organic synthesis, for example, in the preparation of specialized ligands and macrocycles.[3][4]

For drug development professionals, understanding how novel compounds interact with key cellular signaling pathways is crucial. Many therapeutic agents are designed to target dysregulated pathways in diseases like cancer. One such critical pathway is the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.

Below is a generalized diagram of the MAPK/ERK signaling pathway. It is important to note that this is a representative example, and there is no published evidence directly linking **3,5- Dibromostyrene** to the modulation of this pathway.





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Figure 3. Generalized MAPK/ERK Signaling Pathway (Illustrative Example)



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### References

- 1. 3,5-Dibromostyrene | C8H6Br2 | CID 18690343 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 3,5-Dibromostyrene | CymitQuimica [cymitquimica.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Wittig Reaction and Isomerization Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
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